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Compound of Interest

Compound Name:
rac Desfluoro Citalopram

Hydrobromide

CAS No.: 1332724-04-5

Cat. No.: B1144915

Get Quote

Executive Summary & Mechanistic Basis
Citalopram is a selective serotonin reuptake inhibitor (SSRI) characterized by a racemic bicyclic

phthalane structure containing a basic dimethylaminopropyl moiety and a fluorophenyl

group[1]. During active pharmaceutical ingredient (API) synthesis, formulation, and shelf-life

storage, citalopram is highly susceptible to specific chemical transformations[2].

Developing a robust analytical method for citalopram requires a deep understanding of its

degradation causality. The molecule degrades through three primary pathways:

N-demethylation: The tertiary amine is oxidized and cleaved to form secondary amines,

yielding Impurity D (Desmethylcitalopram)[1][2].

N-oxidation: The nitrogen atom is oxidized to form Citalopram N-oxide, a highly polar

degradant[2].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1144915#bc-rfq
https://www.mdpi.com/1420-3049/26/7/1917
https://pubmed.ncbi.nlm.nih.gov/38335750/
https://www.mdpi.com/1420-3049/26/7/1917
https://pubmed.ncbi.nlm.nih.gov/38335750/
https://pubmed.ncbi.nlm.nih.gov/38335750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrile Hydrolysis: The cyano group on the phthalane ring undergoes hydrolysis to form a

carboxamide, resulting in EP Impurity A (Citalopram Amide)[2][3].
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Figure 1: Major degradation pathways of Citalopram leading to pharmacopeial impurities.

Table 1: Key Citalopram Impurities and Structural
Origins

Pharmacopeial
Name

Chemical Identity Causality / Origin Polarity vs API

EP Impurity A Citalopram Amide
Nitrile hydrolysis

(Base/Heat catalyzed)
Higher

EP Impurity B 3-hydroxycitalopram
Oxidation of the furan

ring
Higher

EP Impurity D Desmethylcitalopram
N-demethylation

(Oxidative stress)
Similar

EP Impurity G Citalopram Ketone
Oxidative cleavage of

the furan ring
Lower

N-oxide Citalopram N-oxide
N-oxidation of the

tertiary amine
Much Higher
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To separate citalopram from its structurally similar impurities, a Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) strategy is employed[4]. The method design

is driven by the physicochemical properties of the analytes:

Stationary Phase Causality: Citalopram and its impurities (especially Impurity D) contain

basic amine groups. These amines strongly interact with unreacted, acidic silanol groups on

standard silica columns, causing severe peak tailing. Therefore, a highly end-capped, high-

purity silica C18 column (e.g., Agilent Eclipse XDB C18) is selected to sterically shield

silanols and ensure sharp, symmetrical peaks[4].

Mobile Phase pH Causality: Citalopram has a pKa of ~9.5[1]. Operating at a neutral pH

would leave the molecule partially ionized, leading to irreproducible retention times and peak

splitting. By utilizing an ammonium acetate buffer adjusted to pH 4.5, the amine is fully

protonated. This locks the analyte into a single ionization state, ensuring robust

chromatographic retention and eliminating tailing[4].

Gradient Elution Rationale: Because the impurities range from highly polar (N-oxide, Impurity

A) to non-polar (Impurity G), an isocratic method would either elute polar impurities in the

void volume or result in excessively long run times for non-polar degradants. A gradient

starting at 20% organic modifier ensures retention of polar degradants, while a ramp to 60%

organic modifier effectively elutes strongly retained impurities.

Experimental Protocol: Step-by-Step Method
This protocol is designed as a self-validating system. By incorporating a System Suitability Test

(SST) prior to sample analysis, the method mathematically proves its resolving power before

any data is collected.

Reagents and Materials
Citalopram Hydrobromide Reference Standard

Citalopram Impurity Standards (EP Impurities A, B, D, G)[5]

HPLC-Grade Acetonitrile (ACN) and Methanol (MeOH)

Ammonium Acetate (AR Grade) and Glacial Acetic Acid
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Chromatographic Conditions
Table 2: Optimized RP-HPLC Parameters

Parameter Condition / Specification

Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)

Mobile Phase A
20 mM Ammonium Acetate Buffer (pH adjusted

to 4.5 with Acetic Acid)

Mobile Phase B Acetonitrile (100%)

Flow Rate 1.0 mL/min

Detection UV-PDA at 240 nm

Column Temperature 25 °C

Injection Volume 10 µL

Table 3: Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B Elution Phase

0.0 80 20
Equilibration / Polar

retention

5.0 65 35
Elution of Impurity A

and N-oxide

15.0 40 60
Elution of Citalopram

and Impurity D

20.0 40 60 Elution of Impurity G

22.0 80 20 Column Wash

25.0 80 20 Re-equilibration

Preparation of Solutions
Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust

the pH to 4.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.45 µm membrane.
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Diluent: Methanol : Water (50:50, v/v).

System Suitability Solution (SST): Prepare a solution containing 100 µg/mL of Citalopram

and 10 µg/mL of Impurity D in the diluent. (Self-Validation Check: These two compounds are

the hardest to separate. If the system can resolve them, it can resolve the entire mixture).

Test Sample Preparation: Accurately weigh citalopram API or crushed tablets equivalent to

10 mg of citalopram. Transfer to a 10 mL volumetric flask, add 5 mL of diluent, sonicate for

10 minutes to extract the API, and make up to volume. Filter through a 0.22 µm syringe

filter[4].

Method Validation Framework (ICH Q2(R2))
To ensure trustworthiness and regulatory compliance, the method must be validated according

to ICH Q2(R2) guidelines.
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Figure 2: Step-by-step analytical method validation workflow per ICH Q2(R2) guidelines.

Specificity and Forced Degradation
Causality: To prove the method is "stability-indicating," the API is intentionally destroyed using

acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2), and photolysis. The PDA detector is

used to extract peak purity angles. If the purity angle is less than the purity threshold, the

citalopram peak is spectrally homogeneous, proving no hidden impurities are co-eluting

beneath the main peak[4].

Table 4: Validation Acceptance Criteria
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Validation Parameter Methodology Acceptance Criteria

System Suitability
6 replicate injections of SST

solution

Resolution (Rs) between

Citalopram and Imp D > 2.0;

Tailing factor < 1.5; %RSD of

area < 2.0%

Linearity
25% to 150% of target

concentration

Correlation coefficient (r²) ≥

0.999[4]

Accuracy (Recovery)
Spiking API with known

impurity amounts

Recovery between 98.0% and

102.0%[4]

LOD / LOQ
Signal-to-noise ratio (S/N)

method

LOD S/N ≥ 3:1; LOQ S/N ≥

10:1

Robustness

Deliberate variations in pH

(±0.2), Temp (±2°C), Flow

(±0.1 mL/min)

Rs > 2.0 maintained across all

conditions

Conclusion
By leveraging the physicochemical properties of citalopram—specifically its basic pKa and

susceptibility to N-dealkylation and oxidation—this gradient RP-HPLC method provides a self-

validating, highly specific analytical solution. The stringent control of mobile phase pH (4.5) and

the use of an end-capped C18 stationary phase eliminate peak tailing, ensuring accurate

quantitation of critical pharmacopeial impurities (A, B, D, G, and N-oxide) in compliance with

global regulatory standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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